3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give clues about the compound’s structure and reactivity .Scientific Research Applications
Pharmacological Potential and Synthesis
Computational and Pharmacological Evaluation
Research has demonstrated the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds. These derivatives exhibit a range of biological activities such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain compounds have shown good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial and Antibacterial Activity
Synthesis and Antibacterial Activity
Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial activity. These compounds have been tested against a variety of bacterial strains, indicating their potential as effective antimicrobial agents (А. А. Aghekyan et al., 2020).
Anticancer and Antitumor Activities
Synthesis and Anti-tumor Activities
Novel pyrazole derivatives containing 1,3,4-oxadiazole have been designed, synthesized, and their structures characterized. These compounds have undergone in vitro anti-tumor activity investigations, revealing that certain derivatives exhibit significant inhibition activities against cancer cell lines, such as Hep G2 (W. Jin, 2014).
Synthesis Methodologies and Chemical Properties
Synthesis, Characterization, and Antibacterial Activity
The synthesis of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles has been documented. These compounds have been characterized by analytical and spectral methods, and their antibacterial activities have been evaluated, showing promising results against various bacterial strains (N. P. Rai et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-26-16-9-5-14(6-10-16)18-13-19(24-23-18)21-22-20(25-28-21)15-7-11-17(12-8-15)27-4-2/h5-13H,3-4H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVRCYYRZGDDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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